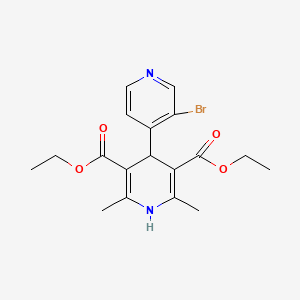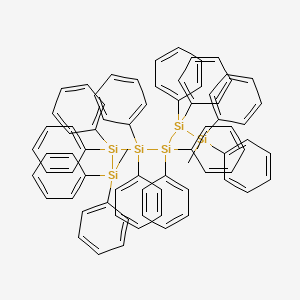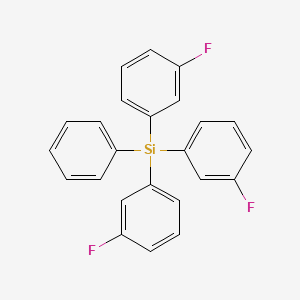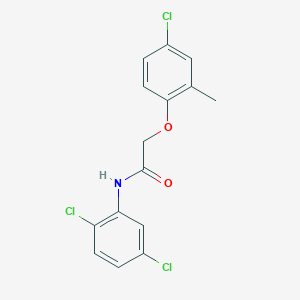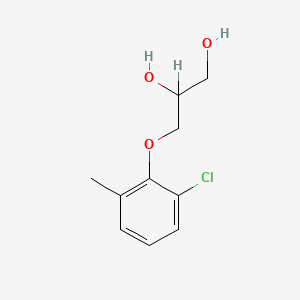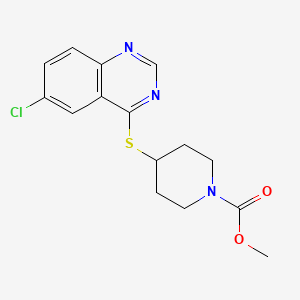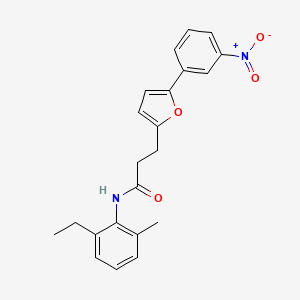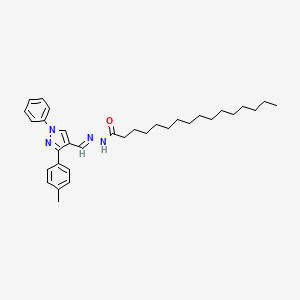
N'-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrazole ring, a phenyl group, and a palmitohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide typically involves the condensation of 1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-carbaldehyde with palmitohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete condensation. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free synthesis or the use of environmentally benign solvents, may be employed to minimize the environmental impact .
化学反应分析
Types of Reactions
N’-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted hydrazides with various functional groups
科学研究应用
N’-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of N’-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
1-Phenyl-3-p-tolyl-1H-pyrazol-4-ol: A similar compound with a hydroxyl group instead of the hydrazide moiety.
1-(3-oxo-1-phenyl-3-(p-tolyl) propylidene)-1,3-dihydro-2H-inden-2-one: A structurally related compound with an indene ring system
Uniqueness
N’-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide is unique due to its combination of a pyrazole ring, phenyl group, and palmitohydrazide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
属性
CAS 编号 |
881659-98-9 |
|---|---|
分子式 |
C33H46N4O |
分子量 |
514.7 g/mol |
IUPAC 名称 |
N-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]hexadecanamide |
InChI |
InChI=1S/C33H46N4O/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-32(38)35-34-26-30-27-37(31-19-16-15-17-20-31)36-33(30)29-24-22-28(2)23-25-29/h15-17,19-20,22-27H,3-14,18,21H2,1-2H3,(H,35,38)/b34-26+ |
InChI 键 |
NGAYWCWCCKRATF-JJNGWGCYSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CN(N=C1C2=CC=C(C=C2)C)C3=CC=CC=C3 |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)NN=CC1=CN(N=C1C2=CC=C(C=C2)C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


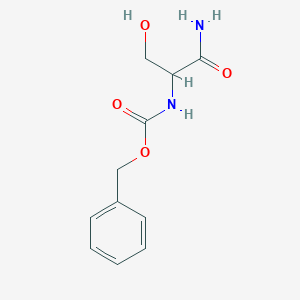
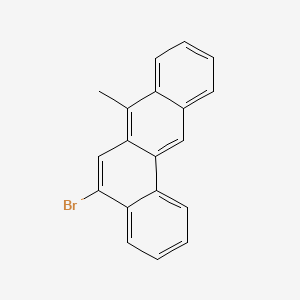

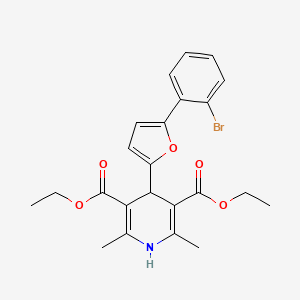
![(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B11952331.png)
